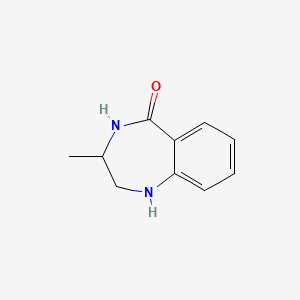![molecular formula C15H13N7S B2923083 3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380180-08-3](/img/structure/B2923083.png)
3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a heterocyclic compound with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a part of the compound, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-4-yl group is a key structural feature .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thieno[3,2-d]pyrimidin-4-yl group can undergo various reactions .Aplicaciones Científicas De Investigación
Synthesis of Dyes
The compound has been explored for its application in the synthesis of disperse dyes. Research conducted by Ho (2005) involved diazotization and coupling processes to produce dyes with significant spectral characteristics and fastness properties when applied to polyester fibers (Ho, 2005).
Antimicrobial and Anticancer Activities
Investigations into the biological activity of derivatives of this compound have shown promising antimicrobial and anticancer properties. Al-Adiwish et al. (2017) detailed the synthesis of pyrazolo[1,5-a]pyrimidines with significant antibacterial, antifungal, and cytotoxicity effects against breast cancer cells (Al-Adiwish et al., 2017). Similarly, Elewa et al. (2021) synthesized new pyridines demonstrating antimicrobial and antitumor activities (Elewa et al., 2021).
Anti-Avian Influenza Virus (H5N1) Activity
Another study focused on the anti-avian influenza virus (H5N1) screening of novel pyrazolopyrimidine nucleoside derivatives, revealing moderate antiviral activity against the H5N1 virus, which indicates potential applications in antiviral therapy (Rashad et al., 2010).
Synthesis of Heterocyclic Compounds
The compound also serves as a precursor in the synthesis of various heterocyclic compounds. Studies have shown the synthesis of novel derivatives with potential biological activities, including antimicrobial, insecticidal, and anticancer properties. These derivatives are synthesized through reactions with different reagents, illustrating the compound's versatility in the creation of new therapeutic agents (Aly et al., 2007).
Corrosion Inhibition
In the field of chemistry, this compound has been investigated for its corrosion inhibition properties. Abdel Hameed et al. (2020) explored the corrosion inhibition efficiency of derivatives on C-steel surfaces in HCl, demonstrating that these compounds can significantly reduce corrosion, which is crucial for industrial applications (Abdel Hameed et al., 2020).
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities and potential applications, particularly given the reported activity of related compounds against Mycobacterium tuberculosis . Further studies could also focus on optimizing its synthesis and exploring its reactivity.
Mecanismo De Acción
Target of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to have diverse biological activities . They have been synthesized as inhibitors of EZH2, a histone-lysine N-methyltransferase enzyme , and have shown inhibitory activity against Cyt-bd, a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis .
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2 . EZH2 is part of the Polycomb-group (PcG) family, and it acts by tri-methylating ‘Lys-27’ of histone H3 (H3K27), leading to transcriptional repression. The inhibition of EZH2 can lead to the derepression of these genes, affecting cell proliferation and survival.
Biochemical Pathways
The inhibition of ezh2 can affect several pathways related to cell proliferation and survival . Additionally, the inhibition of Cyt-bd can disrupt the respiratory chain of Mycobacterium tuberculosis, affecting its survival and proliferation .
Pharmacokinetics
This property allows the drug to diffuse easily into cells .
Result of Action
Thieno[3,2-d]pyrimidine derivatives have shown significant antitumor activity against various cancer cell lines . They can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Propiedades
IUPAC Name |
3-[3-[methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7S/c1-21(15-13-11(2-5-23-13)19-9-20-15)10-7-22(8-10)14-12(6-16)17-3-4-18-14/h2-5,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCSUWGKNRMYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)
![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)
![2,6-difluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2923011.png)
![3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2923012.png)
![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)



![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)